molecular formula C10H10ClF2N B15305617 2-(2-Chloro-4,5-difluorophenyl)pyrrolidine

2-(2-Chloro-4,5-difluorophenyl)pyrrolidine

Cat. No.: B15305617
M. Wt: 217.64 g/mol
InChI Key: VBIJZNBFVYAYGV-UHFFFAOYSA-N
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Description

2-(2-Chloro-4,5-difluorophenyl)pyrrolidine is an organic compound with the molecular formula C10H10ClF2N. It is a pyrrolidine derivative where the pyrrolidine ring is substituted with a 2-chloro-4,5-difluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4,5-difluorophenyl)pyrrolidine typically involves the reaction of 2-chloro-4,5-difluorobenzene with pyrrolidine under specific conditions. One common method includes the use of a Grignard reagent, where 2-chloro-4,5-difluorobenzene is first converted to its corresponding Grignard reagent and then reacted with pyrrolidine . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4,5-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkoxy derivatives, while oxidation and reduction can lead to the formation of various oxidized or reduced pyrrolidine derivatives .

Scientific Research Applications

2-(2-Chloro-4,5-difluorophenyl)pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4,5-difluorophenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring enhance its binding affinity and specificity towards these targets. The pyrrolidine ring provides structural stability and contributes to the compound’s overall bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4,5-difluorophenyl)pyrrolidine
  • 2-(2-Chloro-4,5-difluorophenyl)pyridine
  • 2-(2-Chloro-4,5-difluorophenyl)pyrazole

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which impart distinct electronic properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C10H10ClF2N

Molecular Weight

217.64 g/mol

IUPAC Name

2-(2-chloro-4,5-difluorophenyl)pyrrolidine

InChI

InChI=1S/C10H10ClF2N/c11-7-5-9(13)8(12)4-6(7)10-2-1-3-14-10/h4-5,10,14H,1-3H2

InChI Key

VBIJZNBFVYAYGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

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